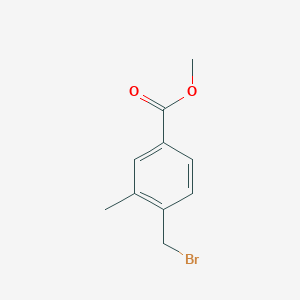

Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester

Description

Properties

CAS No. |

104447-92-9 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

methyl 4-(bromomethyl)-3-methylbenzoate |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |

InChI Key |

TYMBXXFYOJPBDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)CBr |

Origin of Product |

United States |

Preparation Methods

Classical Bromination Using Bromine or N-Bromosuccinimide in Carbon Tetrachloride

- Early literature and patents (J. Med. Chem. 33 (1990), J. Am. Chem. Soc. 101 (1979)) describe bromination of methyl 4-methyl-3-methoxybenzoate using bromine or NBS in carbon tetrachloride (CCl4) as solvent.

- Reaction conditions typically involve reflux and exposure to light, promoting radical substitution on the methyl side chain.

- Yields reported range from 64% to 95% .

- Drawback: Carbon tetrachloride is highly toxic, carcinogenic, and environmentally hazardous, limiting industrial applicability.

Improved Photochemical Bromination in Alternative Solvents

- Recent patented processes (CA2184034A1, DE19531164A1) have developed safer, environmentally friendlier methods avoiding carbon tetrachloride.

- The key innovation is performing the bromination with N-bromosuccinimide under photochemical conditions (light wavelength 105 to 118 nm) in solvents such as:

- Chlorobenzene

- Certain carboxylic acid esters (e.g., esters with alkyl groups C1-C5)

- Reaction temperatures range from -10°C to 120°C , often favoring lower temperatures to minimize aromatic ring bromination.

- The process yields the desired bromomethyl ester with high selectivity and yields comparable to classical methods (64-95%) .

- Advantages include:

- Avoidance of toxic carbon tetrachloride

- High selectivity for side-chain bromination over aromatic ring bromination

- Applicability to various alkyl esters (R = C1-C5 alkyl groups)

Comparative Data Table of Preparation Methods

| Parameter | Classical Method (CCl4) | Improved Photochemical Method (Chlorobenzene/Esters) |

|---|---|---|

| Brominating Agent | Bromine or N-bromosuccinimide (NBS) | N-bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride (CCl4) | Chlorobenzene or carboxylic acid esters |

| Reaction Temperature | Reflux (~76°C for CCl4) | -10°C to 120°C (often low temperature favored) |

| Light Exposure | Sunlight or artificial UV light | Controlled photochemical light (105-118 nm wavelength) |

| Selectivity | Good for side-chain but some aromatic bromination possible | High selectivity for side-chain bromination |

| Yield Range | 64% - 95% | 64% - 95% |

| Environmental/Toxicity Concerns | High (CCl4 is toxic, carcinogenic) | Lower (avoids CCl4, uses less toxic solvents) |

| Industrial Applicability | Limited due to solvent toxicity | Improved, safer for industrial scale |

Mechanistic Insights and Research Findings

- The bromination proceeds via a radical mechanism initiated by light, which abstracts a hydrogen atom from the benzylic methyl group to form a benzylic radical.

- N-bromosuccinimide serves as a bromine source, reacting with the radical to form the bromomethyl product.

- The selectivity for side-chain bromination over aromatic ring bromination is enhanced by:

- Lower reaction temperatures

- Choice of solvent (chlorobenzene and esters stabilize intermediates)

- Controlled photochemical conditions

- This selectivity is crucial to obtaining high yields of the target compound without unwanted polybromination or aromatic substitution.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)-3-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Conversion to 4-(bromomethyl)-3-methylbenzoic acid.

Reduction: Formation of 4-(bromomethyl)-3-methylbenzyl alcohol.

Scientific Research Applications

Methyl 4-(bromomethyl)-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)-3-methylbenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxyl group through the transfer of oxygen atoms. The ester group can be reduced to an alcohol by the addition of hydrogen atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Analysis

Target Compound :

- Key Feature : The bromomethyl group acts as a superior leaving group compared to other substituents, enabling efficient alkylation or substitution reactions.

- Example : In , bromomethylbenzoic acid methyl ester reacts with piperidine to form (N-piperidinyl)methyl benzoic acid derivatives, highlighting its utility in synthesizing bioactive molecules .

Comparison Compounds :

3-Nitro-4-Methyl Benzoic Acid (2’-Chloro Ethyl) Ester (): Substituents: Nitro (-NO$2$) at meta and chloroethyl ester (-OCH$2$CH$_2$Cl) at para. Reactivity: The nitro group is electron-withdrawing, reducing the ester's electrophilicity. The chloroethyl ester undergoes hydrolysis or elimination but lacks the direct leaving-group reactivity of bromomethyl .

Benzoic Acid, 3,4,5-Trimethoxy-, Methyl Ester (CAS 1916-07-0, ):

- Substituents: Three methoxy (-OCH$_3$) groups.

- Reactivity : Methoxy groups donate electron density via resonance, stabilizing the aromatic ring and reducing electrophilicity. This ester is less reactive in substitution reactions compared to the bromomethyl analog .

Benzoic Acid, 4-Isocyanato-3-Methyl-, Methyl Ester (CAS 864296-43-5, ):

Physical and Spectral Properties

Research Findings and Case Studies

- Case Study 1 : In , the target compound achieved 65% yield in piperidine substitution, outperforming chloro analogs (typically <50% yield) due to bromine’s superior leaving-group ability .

- Case Study 2: identifies methyl esters with fatty acid chains (e.g., eicosanoic acid methyl ester) in coal resins, contrasting with the synthetic utility of brominated esters .

Biological Activity

Benzoic acid derivatives have attracted significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. One such compound, Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester (CAS No. 104447-92-9), exhibits several interesting biological properties that merit detailed exploration.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.10 g/mol

- IUPAC Name : Methyl 4-(bromomethyl)-3-methylbenzoate

- SMILES Notation : CCOC(=O)C1=C(C(=CC=C1)C)CBr

Synthesis

The synthesis of this compound typically involves the bromination of methyl 3-methylbenzoate using N-bromosuccinimide in a suitable solvent such as chlorobenzene. This method has been optimized to avoid toxic solvents like carbon tetrachloride, achieving yields between 64% to 95% under controlled conditions .

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess significant antimicrobial activity. For instance, studies have shown that compounds similar to methyl 4-(bromomethyl)-3-methylbenzoate exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromomethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and microbial inhibition.

Antiviral Activity

Methyl 4-(bromomethyl)-3-methylbenzoate has been investigated for its potential as an anti-HIV agent. Its structure allows it to interact with viral enzymes, thereby inhibiting viral replication. Preliminary studies suggest that this compound could serve as a lead structure for developing new antiviral drugs.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, it has shown potential in inhibiting the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The bromine atom is believed to play a crucial role in enhancing the compound's reactivity towards cellular targets .

The biological activity of methyl 4-(bromomethyl)-3-methylbenzoate is primarily attributed to its ability to form reactive intermediates that can interact with biomolecules such as proteins and nucleic acids. The bromomethyl group can undergo nucleophilic substitution reactions, leading to modifications in target proteins or DNA, which may result in altered cellular functions .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various benzoic acid derivatives against pathogenic bacteria. Methyl 4-(bromomethyl)-3-methylbenzoate was found to be one of the most effective compounds, exhibiting a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

- Antiviral Screening : In a screening for anti-HIV compounds, methyl 4-(bromomethyl)-3-methylbenzoate was tested alongside other derivatives. It demonstrated a significant reduction in viral load in treated cell cultures compared to controls, indicating its potential as a therapeutic agent .

- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(bromomethyl)-3-methylbenzoic acid methyl ester, and how can reaction efficiency be maximized?

- Methodology : The compound can be synthesized via alkylation or bromination of pre-functionalized benzoic acid derivatives. For example, ethyl 4-(bromomethyl)benzoate analogs are synthesized using NaH in DMF with alkylating agents at 0°C, followed by deprotection with BBr₃ in DCM at -20°C . Adjusting stoichiometry, reaction time, and temperature (e.g., cryogenic conditions for bromine-sensitive steps) improves yield. Purification via flash chromatography or recrystallization is recommended to isolate the ester.

Q. What safety protocols are critical when handling 4-(bromomethyl)-3-methylbenzoic acid methyl ester due to its reactivity and hazards?

- Methodology : The bromomethyl group confers high reactivity, requiring inert atmospheres (N₂/Ar) and moisture-free conditions. Hazard classifications (e.g., 8.2C, 8.3A per ) indicate risks of skin/eye corrosion and respiratory irritation. Use PPE (nitrile gloves, goggles, fume hoods) and avoid contact with bases, oxidizers, or reducing agents to prevent explosive side reactions . Store in amber glass vials at 2–8°C under desiccant.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Analytical techniques include:

- GC-MS : Compare retention times with benzoic acid ester analogs (e.g., methyl esters of substituted benzoic acids elute at 1.66–1.81 min under specific GC conditions) .

- NMR : Confirm bromomethyl (-CH₂Br, δ ~3.5–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) signals.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification.

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution reactivity of the bromomethyl group in this compound?

- Methodology : The bromomethyl group acts as a leaving site in SN₂ reactions. Steric hindrance from the adjacent methyl group may slow substitution kinetics. Computational studies (DFT) can model transition states, while experimental kinetic assays (e.g., varying nucleophiles like amines or thiols) quantify reactivity. Solvent polarity (e.g., DMF vs. THF) significantly impacts activation energy .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the ester to 4-(bromomethyl)-3-methylbenzoic acid and further debromination. Monitor via TLC or LC-MS. Degradation is minimized in anhydrous solvents (e.g., acetonitrile > ethanol) and inert storage .

Q. What role does this ester play as an intermediate in multi-step syntheses of bioactive molecules?

- Methodology : The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) or alkylation to build complex scaffolds. For instance, it has been used to synthesize indole derivatives via N-benzylation, followed by deprotection to yield hyaluronidase inhibitors . Optimize coupling conditions (Pd catalysts, ligand selection) to retain stereochemical fidelity.

Q. How can contradictory data on reaction yields from different bromination methods be resolved?

- Methodology : Systematic comparison of bromination agents (e.g., NBS vs. PBr₃) under controlled conditions (solvent, light exposure) identifies optimal protocols. For example, radical bromination (NBS/UV) may favor selectivity over electrophilic methods. Statistical tools (ANOVA) assess reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.